molecular formula C11H14O2 B1331059 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde CAS No. 137380-49-5

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde

Cat. No.: B1331059
CAS No.: 137380-49-5
M. Wt: 178.23 g/mol
InChI Key: GJSOCYDNDMREOL-UHFFFAOYSA-N
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Description

3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde, also known as 3-HMTA, is an aromatic aldehyde that is widely used in the synthesis of various chemical compounds. It is a highly versatile chemical that can be used as a building block in a variety of different applications. Its unique structure provides a range of advantages and limitations for laboratory experiments, making it a valuable tool for scientific research.

Scientific Research Applications

Synthesis Methods

  • Preparation Techniques: One of the significant research areas involving 3-(Hydroxymethyl)-2,4,6-trimethylbenzaldehyde focuses on its synthesis. For instance, Yang Lirong (2007) demonstrated a method for synthesizing 2,4,6-Trimethylbenzaldehyde, which is closely related to the compound , through a process involving bromination, Grignard reaction, and oxidation (Yang Lirong, 2007).
  • Catalytic Oxidation: Research by C. Boldron et al. (2005) highlighted the importance of substituted hydroxybenzaldehydes in the pharmaceutical and perfume industries, made through the selective oxidation of aromatic methyl groups. This suggests potential pathways for synthesizing similar compounds like this compound (C. Boldron et al., 2005).

Analytical Methods

  • HPLC Analysis: Duan Xiu-hong (2012) established an analytical method using RP-HPLC for 2,4,6-Trimethylbenzaldehyde, which may provide insights into analytical techniques applicable to this compound (Duan Xiu-hong, 2012).

Potential Applications

  • Pharmaceutical Intermediates: The research by C. Boldron et al. (2005) and Xiaojiao Sun et al. (2008) on the selective oxidation of 2,4,6-trimethylphenol to related compounds indicates the potential use of this compound as an intermediate in pharmaceuticals and perfumes (Xiaojiao Sun et al., 2008).
  • Vasculoprotective Effects: A study by Byung Soo Kong et al. (2016) on 3-hydroxybenzaldehyde, a related compound, showed vasculoprotective effects, hinting at potential biomedical applications for similar compounds [(Byung Soo Kong et al., 2016)](https://consensus.app/papers/effects-3hydroxybenzaldehyde-vsmcs-proliferation-kong/dabd5979363455f8aea95213de18c0c8/?utm_source=chatgpt).

Environmental Applications

  • Oxidation Processes: Research on the oxidation of related compounds like 2,4,6-trimethylphenol indicates potential environmental applications. For example, J. Aguer et al. (2006) discussed the efficient oxidation of 2,4,6-Trimethylphenol by Fe(III) aquacomplexes, which may provide insights into environmental degradation processes of similar compounds (J. Aguer et al., 2006).

Miscellaneous Applications

  • Cluster Synthesis and Magnetic Properties: In the field of inorganic chemistry, Kai-Qiang Mo et al. (2019) synthesized chair-shaped Ln3+Ln3 clusters using 2-Hydroxy-3-methoxybenzaldehyde, a compound structurally similar to this compound, suggesting its potential use in synthesizing novel metal clusters with unique properties (Kai-Qiang Mo et al., 2019).

Properties

IUPAC Name

3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-7-4-8(2)11(6-13)9(3)10(7)5-12/h4-5,13H,6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSOCYDNDMREOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1CO)C)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80350439
Record name 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137380-49-5
Record name Benzaldehyde, 3-(hydroxymethyl)-2,4,6-trimethyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137380-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(hydroxymethyl)-2,4,6-trimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80350439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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